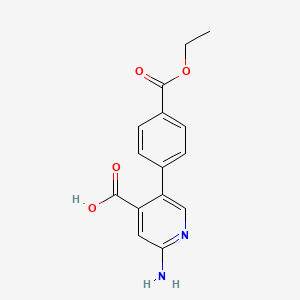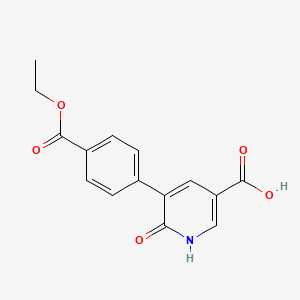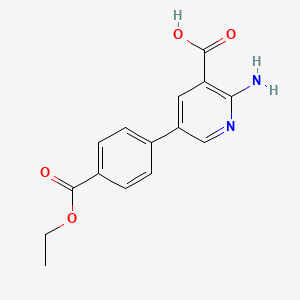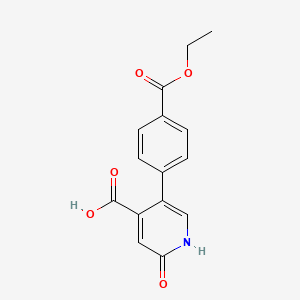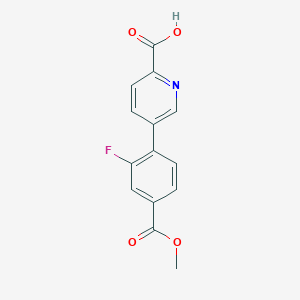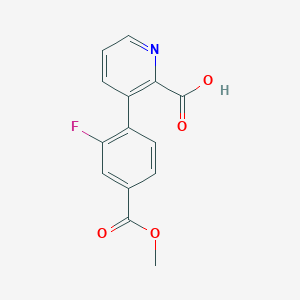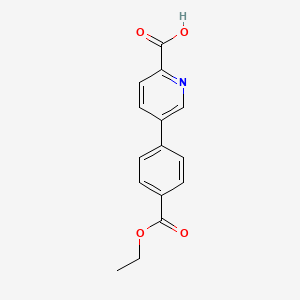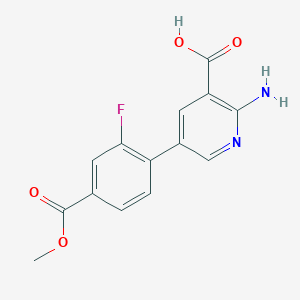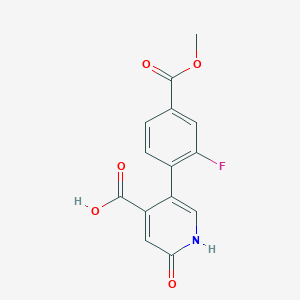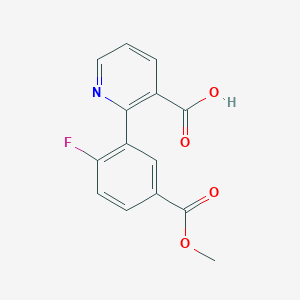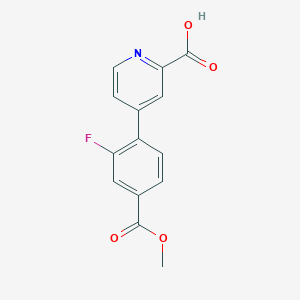
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid (FMCPA) is a synthetic organic compound of the picolinic acid family that is used as a laboratory reagent in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a melting point of 210-212°C. FMCPA is a versatile compound with a wide range of uses in biochemical and physiological research.
科学研究应用
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has a variety of scientific research applications. It has been used as a reagent in the synthesis of polymers, as a chiral auxiliary in asymmetric synthesis, and as a chromogenic reagent for the detection of proteins. It has also been used in the synthesis of biologically active compounds such as antibiotics and anti-cancer drugs. In addition, 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used in the study of enzyme-catalyzed reactions and the study of enzyme kinetics.
作用机制
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% acts as a substrate for enzymes, which catalyze the transfer of its functional groups to other compounds. It also acts as a catalyst for chemical reactions, as it is able to form complexes with other molecules and increase the rate of reaction.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anti-oxidant properties. In addition, 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to have an effect on the metabolism of lipids, proteins, and carbohydrates, as well as on the expression of certain genes.
实验室实验的优点和局限性
The use of 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments has both advantages and limitations. One of the main advantages is that it is a relatively inexpensive reagent that is readily available. In addition, 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is a versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to using 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments. For example, 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is highly toxic and should be handled with care. In addition, it is not suitable for use in clinical studies as it has not been approved for human use.
未来方向
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has potential for further research and development in a number of areas. One potential area of research is the development of new drugs and therapeutics based on 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%. Another potential area of research is the study of its effects on the expression of certain genes and its potential as an anti-cancer agent. Additionally, further research could be done to explore the potential of 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% as a diagnostic tool or as a means of detecting and monitoring disease progression. Finally, further research could be done to explore its potential as an insecticide or for other agricultural applications.
合成方法
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized from the reaction of 4-methoxycarbonylphenylacetic acid and 2-fluorobenzoyl chloride in the presence of a base catalyst such as sodium carbonate. The reaction is carried out in a polar solvent such as dichloromethane. The product is then isolated and purified by recrystallization.
属性
IUPAC Name |
4-(2-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-2-3-10(11(15)6-9)8-4-5-16-12(7-8)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJRDOQIFJHGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

